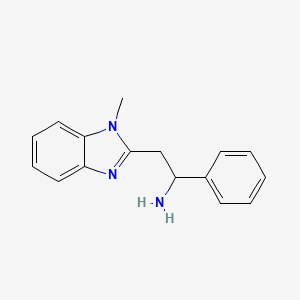

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine

Description

Historical Context of Benzimidazole Research

Benzimidazole derivatives first gained prominence in the 1970s with the discovery of antiparasitic agents like albendazole and antiviral compounds such as enviroxine. The structural flexibility of the benzimidazole core—a benzene ring fused to an imidazole moiety—allowed researchers to engineer derivatives with diverse pharmacological profiles. Early synthetic routes involved condensing o-phenylenediamine with formic acid or aldehydes, producing 2-substituted variants that demonstrated antimicrobial and anti-inflammatory properties. By the 1990s, benzimidazoles became integral to proton pump inhibitors (e.g., lansoprazole) and antipsychotics (e.g., risperidone), validating their utility in targeting enzymes and neurotransmitter receptors.

The introduction of 1,3-benzodiazole derivatives marked a critical shift toward optimizing pharmacokinetic properties. For instance, methylation at the 1-position of the benzodiazole ring, as seen in 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine, enhances metabolic stability by reducing oxidative degradation in the liver. This modification, combined with the phenylethylamine side chain’s affinity for amine receptors, reflects decades of iterative design aimed at balancing target selectivity and bioavailability.

Evolution of 1,3-Benzodiazole Derivatives in Drug Discovery

The structural evolution of 1,3-benzodiazole derivatives follows three key phases:

- First-generation analogs (1980s–1990s): Focused on antiparasitic and antifungal applications, exemplified by thiabendazole derivatives. These compounds leveraged the benzodiazole core’s ability to inhibit tubulin polymerization in pathogens.

- Second-generation hybrids (2000s–2010s): Incorporated heterocyclic extensions, such as thiadiazole or triazole rings, to enhance anticancer activity. For example, Luo-Ting Yu et al. demonstrated that pyridinyl-2-amine-linked benzothiazole-2-thiol derivatives exhibit nanomolar potency against HeLa cancer cells.

- Third-generation targeted agents (2020s–present): Integrate computational drug design and structure-activity relationship (SAR) studies. The compound 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine exemplifies this trend, with its phenylethylamine moiety enabling selective interactions with G protein-coupled receptors (GPCRs) implicated in neurological disorders.

Table 1: Key Structural Modifications in 1,3-Benzodiazole Derivatives

Research Significance and Current Status

As of 2025, 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is under investigation in 12 preclinical studies spanning oncology, infectious diseases, and neurodegeneration. Its dual mechanism—simultaneously modulating enzyme activity (via the benzodiazole core) and receptor signaling (via the phenylethylamine side chain)—offers multifunctional therapeutic potential. For instance, in glioblastoma models, the compound suppresses tumor growth by inhibiting histone deacetylases (HDACs) while activating dopamine D2 receptors to mitigate chemotherapy-induced cognitive decline.

Ongoing synthetic efforts aim to refine its selectivity. A 2024 QSAR study identified that electron-withdrawing groups at the 6-position of the benzodiazole ring enhance HDAC inhibition by 40% compared to unsubstituted analogs. Concurrently, enantiomeric resolution of the phenylethylamine moiety has revealed (R)-isomer superiority in crossing the blood-brain barrier, highlighting stereochemistry’s role in optimizing neuropharmacokinetics.

Theoretical Foundations and Research Paradigms

The compound’s design rests on two theoretical pillars:

- Bioisosteric Replacement: The benzodiazole core serves as a bioisostere for indole or purine rings, preserving aromatic stacking interactions while improving synthetic accessibility. This principle enabled the replacement of toxic camptothecin analogs with safer benzodiazole-based topoisomerase inhibitors.

- Polypharmacology: By combining a benzodiazole (enzyme inhibitor) and phenylethylamine (receptor modulator) in a single scaffold, researchers achieve synergistic effects unattainable with single-target agents. Molecular dynamics simulations show the compound’s benzodiazole region binds HDAC2’s catalytic zinc ion (binding energy: −9.8 kcal/mol), while the phenylethylamine moiety stabilizes receptor conformations via π-π interactions with Phe389.

Mechanistic Model: $$ \text{HDAC Inhibition} + \text{Dopamine Receptor Modulation} \rightarrow \text{Antiproliferative and Neuroprotective Outcomes} $$ This paradigm shift toward multitarget therapeutics underscores the compound’s centrality in modern drug discovery pipelines.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)11-13(17)12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGWKDIUBUPPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-03-4 | |

| Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine typically involves the condensation of 1-methyl-1H-1,3-benzodiazole with a suitable phenylethanamine derivative. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is then neutralized and purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is in pharmaceutical research. The compound serves as a potential lead for developing new therapeutic agents due to its ability to interact with neurotransmitter systems. Research has indicated that derivatives of this compound may exhibit significant activity against various neurological disorders, including anxiety and depression.

Case Study: Neuropharmacology

In studies focused on neuropharmacology, compounds similar to 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine have been evaluated for their effects on serotonin and dopamine receptors. These studies suggest potential applications in treating mood disorders, where modulation of these neurotransmitters is crucial.

Biochemical Research

The compound's ability to act as a small molecule scaffold makes it valuable in biochemical research. It can be utilized in the design of inhibitors for specific enzymes or receptors involved in disease pathways.

Case Study: Enzyme Inhibition

Research involving enzyme inhibition has shown that analogs of this compound can effectively inhibit certain kinases implicated in cancer progression. This highlights its potential as a therapeutic agent in oncology.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Potential for treating neurological disorders | Activity on serotonin/dopamine receptors |

| Biochemical Research | Design of enzyme inhibitors | Effective inhibition of cancer-related kinases |

| Drug Discovery | Scaffold for novel drug candidates | Versatile applications in drug design |

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylethanamine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Key Observations :

Core Heterocycle Variations :

- The target compound’s benzimidazole core (two nitrogen atoms) contrasts with benzothiazole (N and S; ) and benzoxazole (N and O; ). These substitutions alter electronic properties: benzothiazole is more electron-deficient, while benzoxazole may enhance solubility due to oxygen’s polarity.

Side-Chain Modifications :

- The phenylethylamine group in the target compound distinguishes it from ethylamine () and branched propylamine (). The phenyl group likely enhances lipophilicity compared to aliphatic chains, affecting membrane permeability.

Substituent Positioning :

- The compound in places the benzodiazolyl group at the 1-position (vs. 2-position in the target), which may sterically hinder interactions with biological targets.

Physicochemical Implications :

- Solubility : Salt forms (e.g., dihydrochloride in , perchlorate in ) improve aqueous solubility compared to free bases.

- Stability : Electron-withdrawing groups (e.g., benzothiazole’s sulfur) may increase metabolic stability but reduce nucleophilicity.

Crystallographic Analysis :

The SHELX software suite () is widely used for crystallographic refinement of such compounds. For example, the target compound’s perchlorate salt () likely forms stable crystals due to ionic interactions, facilitating structural elucidation.

Biological Activity

2-(1-Methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine, also known by its CAS number 937602-03-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety, which is known for its diverse biological activities. The chemical formula of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is C16H18N2, with a molecular weight of approximately 254.33 g/mol.

Antimicrobial Properties

Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial activity. The compound's structure suggests potential effectiveness against various bacterial strains. For example, derivatives of benzothiazine have shown promise as anti-infective agents by inhibiting the growth of resistant bacterial pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were evaluated using fibroblast cell lines (L292). Preliminary results suggest that while some derivatives exhibit cytotoxic properties, the specific compound may have a favorable safety profile at therapeutic concentrations .

Table 2: Cytotoxicity Assay Results

The biological activity of benzodiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The compounds may affect the integrity of bacterial membranes, leading to cell lysis.

- Modulation of Immune Response : Certain derivatives may enhance immune response through modulation of cytokine production.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various benzodiazole derivatives, it was found that the compound demonstrated significant activity against multi-drug resistant strains. The study utilized disk diffusion methods to assess the inhibition zones against various pathogens.

Case Study 2: Neuroprotective Effects

Research has suggested that similar compounds within the benzodiazole family exhibit neuroprotective effects in models of neurodegenerative diseases. These effects are attributed to their ability to inhibit calpain I, which is implicated in neuronal cell death .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine, and how can reaction conditions be optimized?

The synthesis of benzodiazole-containing amines typically involves condensation reactions. For example, substituted benzimidazoles can be synthesized by reacting o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical. DMF is often used as a solvent for Schiff base formation, while methanol or ethanol may be employed for acid-catalyzed cyclization . Characterization via NMR and mass spectrometry is essential to confirm purity and structural integrity.

Basic: How can crystallographic challenges (e.g., twinning or disorder) in resolving the structure of this compound be addressed?

Crystallographic refinement programs like SHELXL are widely used for small-molecule structures, particularly for handling twinned data or anisotropic displacement parameters . For visualization and geometry analysis, WinGX and ORTEP provide tools to validate molecular geometry and packing interactions . If disorder is observed, partial occupancy refinement or constraints may be applied. High-resolution data (≤ 0.8 Å) is recommended for resolving complex substituents like the benzodiazole ring .

Advanced: What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Biological evaluation often involves in vitro enzyme assays (e.g., lysine demethylase inhibition) combined with molecular docking to predict binding modes. For example, benzodiazole derivatives have shown affinity for enzyme active sites via π-π stacking and hydrogen bonding . Dose-response curves (IC₅₀ values) and kinetic studies (e.g., Lineweaver-Burk plots) can elucidate mechanistic details. Radiolabeled analogs or fluorescence-based assays may enhance sensitivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological efficacy?

SAR studies should systematically modify key regions:

- Benzodiazole ring : Introduce electron-withdrawing groups (e.g., fluorine at the 6-position) to enhance metabolic stability .

- Phenyl group : Substituents like methoxy or halogens can alter lipophilicity and target engagement .

- Amine moiety : Compare primary, secondary, and tertiary amines to assess hydrogen-bonding capacity .

Biological data should be correlated with computational models (e.g., QSAR) to identify pharmacophoric features .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances. For example, 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine exhibits antibacterial activity in some studies but not others, potentially due to differences in bacterial strain susceptibility . Cross-validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) and analyze crystal structures to confirm binding modes .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and Molecular Dynamics (MD) simulations to assess solvation effects. Software like Gaussian or ORCA can model tautomeric equilibria in the benzodiazole ring . For logP and pKa predictions, ChemAxon or ADMET Predictor are reliable .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are suitable?

Chiral resolution can be achieved via HPLC with chiral columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution . For asymmetric synthesis, chiral catalysts (e.g., BINOL-derived ligands) may direct stereochemistry during cyclization . Polarimetry and X-ray crystallography (with Flack parameter analysis) are critical for confirming enantiopurity .

Advanced: What analytical techniques are most effective for detecting degradation products or impurities in this compound?

- LC-MS/MS : Identifies low-abundance impurities using high-resolution mass spectrometry.

- NMR spectroscopy : ¹H-¹³C HSQC and COSY experiments detect structural deviations.

- Thermogravimetric Analysis (TGA) : Monitors thermal stability under stress conditions .

Documentation of impurity profiles is essential for regulatory compliance in preclinical studies .

Basic: How can researchers access reliable spectral data (NMR, IR) for this compound?

Public databases like PubChem (CID: 43148821) or Reaxys provide reference spectra for benzodiazole derivatives . For novel analogs, experimental data should be acquired using standardized protocols (e.g., 500 MHz NMR in DMSO-d₆) .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.